N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide
Description
N-{1-[(Furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a furan-2-ylmethyl group at the N1 position and a diphenylacetyl moiety at the C5 position.
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H19N3O2/c26-22(24-20-13-14-23-25(20)16-19-12-7-15-27-19)21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-15,21H,16H2,(H,24,26) |
InChI Key |
IBWPRYXRKCPJGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=NN3CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. One common method involves the condensation of furan-2-carbaldehyde with hydrazine to form the pyrazole ring. This intermediate is then reacted with diphenylacetic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, leading to faster reaction times and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Pyrazole-Based Acetamide Derivatives
Pyrazole-acetamide hybrids are prominent in pesticide and pharmaceutical research due to their tunable electronic and steric properties. Key analogs include:
Key Differences :
Benzothiazole-Based Acetamide Derivatives
Benzothiazole-acetamide hybrids are frequently patented for diverse applications, including enzyme modulation and material science:
Key Differences :
- The target compound’s pyrazole-furan scaffold diverges from benzothiazole cores, altering electronic properties (e.g., reduced planarity compared to benzothiazole). This may shift activity from enzyme inhibition (common in benzothiazoles) to other mechanisms .
- Both classes share the 2,2-diphenylacetyl group, suggesting a shared emphasis on bulky, aromatic substituents for target engagement or material stability .
Other Acetamide Derivatives
Hydroxyacetamide and cyclohexylmethyl-pyrazole derivatives highlight structural diversity in this class:
Key Differences :
- The target compound lacks hydroxy or amino acid moieties present in these analogs, which are critical for hydrogen bonding in antiproliferative agents . Its diphenyl group may instead favor hydrophobic interactions.
- Synthetic routes for the target compound (inferred from ) likely involve PyBOP-mediated coupling , contrasting with zeolite-catalyzed or high-temperature methods used for triazole derivatives .
Biological Activity
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O3 |
| Molecular Weight | 325.37 g/mol |
| LogP | 3.3879 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The compound features a complex structure with a furan ring and a pyrazole moiety, which contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
- Case Study 1 : A study involving breast cancer cell lines (MCF-7) showed that the compound induced apoptosis through the activation of caspase pathways, leading to significant cell death at concentrations above 10 µM .
Antimicrobial Activity
The compound also displays antimicrobial effects. Research has highlighted its efficacy against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In a comparative study, this compound showed lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics, indicating superior activity .
Anticonvulsant Effects
Preliminary investigations into the anticonvulsant properties of this compound revealed potential benefits in seizure models.
- Case Study 2 : In an animal model using the maximal electroshock (MES) test, the compound demonstrated a protective effect against induced seizures at a dose of 100 mg/kg, suggesting it may be a candidate for further development as an anticonvulsant agent .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound appears to inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signal Transduction Pathways : It influences pathways related to cell survival and apoptosis.
- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
